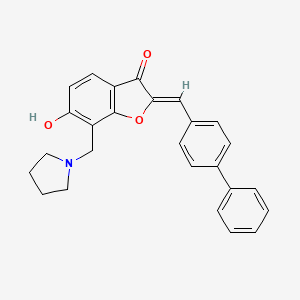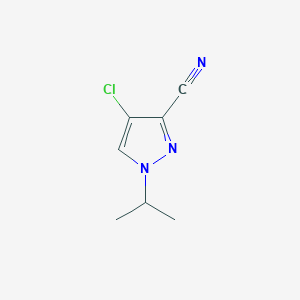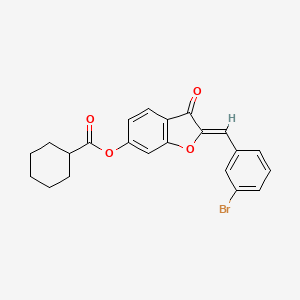![molecular formula C14H18F2N4O B12220129 4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B12220129.png)
4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine and azetidine intermediates. The cyclohexane ring is then introduced through a series of reactions that include fluorination and amide formation. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve the use of solvents and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular processes.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines:
Pyrrolopyrazines: These compounds contain both pyrrole and pyrazine rings and have demonstrated various biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C14H18F2N4O |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4,4-difluoro-N-(1-pyrazin-2-ylazetidin-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18F2N4O/c15-14(16)3-1-10(2-4-14)13(21)19-11-8-20(9-11)12-7-17-5-6-18-12/h5-7,10-11H,1-4,8-9H2,(H,19,21) |
InChI Key |
UMLBOXOZCDEABW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NC2CN(C2)C3=NC=CN=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate](/img/structure/B12220053.png)


![7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12220067.png)


![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12220090.png)
![Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12220091.png)


![3-(1H-benzimidazol-1-yl)-N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide](/img/structure/B12220097.png)
![3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B12220112.png)
![N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B12220118.png)
![4-[(Oxolan-3-yloxy)methyl]pyridine](/img/structure/B12220126.png)
